7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor pyrido[1,2-a]pyrimidin-4-one compound, followed by ethoxylation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Chalcogenation: The compound can undergo metal-free C-3 chalcogenation to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Chalcogenation: Reagents like aryl sulfonyl hydrazides or arylsulfonyl chlorides under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-one derivatives, oxides, reduced compounds, and chalcogenated derivatives .
Scientific Research Applications
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine substituent instead of ethoxy and fluorine.
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a hydroxy group instead of ethoxy and fluorine.
Uniqueness
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both ethoxy and fluorine substituents, which may enhance its chemical reactivity and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C10H8BrFN2O2 |
---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
7-bromo-2-ethoxy-9-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
NQUWKYFEPFUPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
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